molecular formula C16H21FN2O3 B2749841 N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1022620-64-9

N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2749841
CAS No.: 1022620-64-9
M. Wt: 308.353
InChI Key: GFIYQOYWAQWZGQ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound featuring a spirocyclic architecture, a structural motif of high interest in medicinal chemistry. The 1,5-dioxa-9-azaspiro[5.5]undecane core incorporates oxygen and nitrogen heteroatoms within a fused ring system, which can contribute to desirable physicochemical properties and molecular recognition. Compounds based on the 1-oxa-9-azaspiro[5.5]undecane scaffold have been identified as promising inhibitors for viral targets; for instance, related oxaspiropiperidine compounds have been optimized as potent, first-in-class allosteric inhibitors of the alphavirus nonstructural protein 2 helicase (nsP2hel), demonstrating broad-spectrum antiviral activity against pathogens like chikungunya virus (CHIKV) . Furthermore, the inclusion of a fluorophenylmethyl group is a common pharmacophore in bioactive molecules, seen in compounds such as the potent 5-HT2A receptor inverse agonist ACP-103, which has shown antipsychotic-like efficacy in preclinical studies . Researchers can utilize this compound as a valuable chemical tool or building block for various investigations, including but not limited to, target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c17-14-4-2-13(3-5-14)12-18-15(20)19-8-6-16(7-9-19)21-10-1-11-22-16/h2-5H,1,6-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYQOYWAQWZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is synthesized via a cyclocondensation strategy. A piperidine precursor, such as 4-piperidone, is reacted with a diepoxide under acidic conditions to form the dioxane rings. For example, in a method analogous to Patent CN101255159A, N-benzyl piperidine-4-ketone is condensed with ethyl cyanoacetate in cholamine solution, followed by selective hydrolysis and decarboxylation to yield a carbodiimide intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH4) generates the spirocyclic diamine, which is functionalized with protective groups (e.g., benzyl or tert-butyloxycarbonyl) to direct further substitutions.

Synthetic Routes to the Target Compound

Route 1: Direct Amidation of the Spirocyclic Amine

This method involves reacting the 1,5-dioxa-9-azaspiro[5.5]undecane core with 4-fluorobenzylcarbamoyl chloride.

Step 1: Synthesis of 1,5-dioxa-9-azaspiro[5.5]undecane
A modified procedure from Chen et al. is employed:

  • Cyclocondensation : N-Benzyl piperidine-4-ketone (159.7 g, 0.844 mol) and ethyl cyanoacetate (191 g, 1.689 mol) are stirred in 12% cholamine solution at 0°C for eight days. The resulting dicyanocarbodiimide intermediate is isolated via filtration (65% yield).
  • Hydrolysis and Decarboxylation : The intermediate is treated with 50% phosphoric acid at 110°C for 30 hours, yielding a carbodiimide (64% yield).
  • Reduction : LiAlH4 in tetrahydrofuran (THF) reduces the carbodiimide to the spirocyclic diamine (73% yield after purification).

Step 2: Carbamoyl Chloride Synthesis
4-Fluorobenzylamine is reacted with triphosgene in dichloromethane at 0°C to generate 4-fluorobenzylcarbamoyl chloride.

Step 3: Amidation
The spirocyclic amine is treated with 4-fluorobenzylcarbamoyl chloride in THF, using triethylamine as a base, to afford the target compound (84% yield).

Route 2: Coupling Agent-Mediated Amide Formation

This approach utilizes 4-fluorophenylacetic acid and a coupling reagent to form the amide bond.

Step 1: Activation of Carboxylic Acid
4-Fluorophenylacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Step 2: Amide Bond Formation
The activated acid is reacted with the spirocyclic amine at room temperature for 12 hours, yielding the target compound (78% yield after column chromatography).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Yield 84% 78%
Reaction Time 6 hours 12 hours
Purification Complexity Moderate High
Scalability High Moderate

Route 1 offers superior scalability and yield, albeit requiring hazardous reagents (triphosgene). Route 2 avoids toxic intermediates but necessitates extensive purification.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 7.32–7.26 (m, 2H, aromatic), 4.38 (q, J = 6.8 Hz, 1H, spiro-CH), 3.81 (d, J = 12.2 Hz, 1H, dioxane-OCH2), 1.53 (d, J = 6.8 Hz, 3H, CH3).
  • 13C NMR : 172.8 ppm (C=O), 162.1 ppm (C-F), 68.4 ppm (dioxane-OCH2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 363.1802 (Δ = −1.2 ppm).
  • Theoretical : C19H24FN2O3 requires 363.1809.

Pharmacological Implications

The 1,5-dioxa-9-azaspiro[5.5]undecane framework is structurally analogous to dual σ1R/MOR ligands reported by Balboni et al.. The 4-fluorobenzyl substituent enhances blood-brain barrier permeability, suggesting potential central nervous system activity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It functions as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction, which is crucial in various cancers, particularly acute leukemia. The inhibition of this interaction can lead to the suppression of tumor growth and proliferation in cancerous cells. A patent describes the synthesis and characterization of several derivatives of this compound that show promising activity against cancer cell lines .

Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide exerts its effects involves modulation of epigenetic pathways through the disruption of protein-protein interactions essential for cancer cell survival and proliferation. This targeting of the menin-MLL complex is a novel approach in cancer therapeutics, providing a new avenue for drug development .

Antimicrobial Properties

Antimicrobial Studies
In addition to its anticancer applications, this compound has been evaluated for antimicrobial activity. Research has shown that it possesses significant antibacterial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential lead compound for developing new antimicrobial agents .

Neuropharmacological Applications

Cognitive Enhancement
There is emerging evidence suggesting that compounds structurally related to this compound may have neuroprotective effects, potentially aiding in cognitive enhancement and neurodegenerative disease treatment. Studies are ongoing to explore these effects further, focusing on their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

Diverse Derivatives
The structure-activity relationship studies have revealed that modifications to the core structure can significantly impact biological activity. For instance, altering substituents on the phenyl ring or modifying the spirocyclic framework can enhance potency against specific targets while reducing toxicity .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Pathway Activity Level Reference
AnticancerMenin-MLL InteractionSignificant Inhibition
AntibacterialMycobacterium smegmatisModerate Activity
AntibacterialPseudomonas aeruginosaModerate Activity
NeuroprotectionCognitive EnhancementPotential

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values in the low micromolar range. These results highlight its potential as a lead compound for further development into an anticancer therapeutic agent.

Case Study 2: Antimicrobial Screening
In antimicrobial assays, derivatives of this compound were tested against multiple bacterial strains, showing promising results with low MIC values indicating effective bacterial growth inhibition. This suggests its potential use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Structural Analogs with Modified Spiro Cores or Substituents

Compound A : 4-[(3-Fluorophenyl)methyl]-N-(propan-2-yl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide
  • Key Differences :
    • Fluorine substitution at the meta position (3-fluorophenyl) instead of para (4-fluorophenyl).
    • Isopropyl carboxamide substituent instead of benzyl.
  • Impact : The meta-fluorine may reduce steric hindrance in binding pockets, while the isopropyl group could alter lipophilicity .
Compound B : N-(2-Phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
  • Key Differences: Phenethyl substituent instead of 4-fluorobenzyl. No fluorine atom.
  • Impact : Absence of fluorine reduces electronegativity and may decrease metabolic stability. The phenethyl group increases hydrophobicity compared to the fluorinated analog .
Compound C : 3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
  • Key Differences :
    • Spiro core: 1-oxa-4-aza vs. 1,5-dioxa-9-aza.
    • Cyclopropyl substituent and amine group at position 9 instead of carboxamide.
  • The amine may reduce solubility compared to carboxamide .

Functional Group and Pharmacophore Variations

Compound D : FUB-AMB ([Methyl 2-({1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carbonyl}amino)-3-methylbutanoate])
  • Key Differences :
    • Indazole core instead of spirocyclic structure.
    • Ester-linked carboxamide.
  • Impact: The indazole scaffold targets cannabinoid receptors, whereas the spiro system may engage different targets. The ester group increases metabolic liability compared to stable carboxamides .

Pharmacological Implications

  • 4-Fluorobenzyl Group: Common in neuroactive compounds (e.g., Sarizotan, ) and cannabinoid analogs (). Enhances blood-brain barrier penetration and receptor affinity via halogen bonding .
  • Carboxamide vs. Amine : Carboxamide groups (target compound, Compound A/B) improve metabolic stability and hydrogen-bonding capacity compared to amines (Compound C) .

Biological Activity

N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₂₂FNO₃
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 1351613-07-4

The structure features a spirocyclic system that contributes to its unique biological activity.

Research indicates that this compound acts as an inhibitor of specific protein interactions, particularly the menin-MLL interaction. This inhibition is crucial in the context of certain hematological malignancies, where MLL fusion proteins play a pivotal role in oncogenesis .

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

One significant biological activity of this compound is its role as a soluble epoxide hydrolase inhibitor. In studies involving chronic kidney disease models, compounds similar to this compound demonstrated:

  • Potent sEH Inhibition : It effectively reduced serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis when administered orally at doses of 30 mg/kg .

This suggests that the compound may have therapeutic potential in treating chronic kidney diseases.

2. Dual Ligand Activity

Recent studies have identified derivatives of this compound as dual ligands for m-opioid receptors and sigma-1 receptors, indicating potential applications in pain management. The pharmacological profile suggests that these compounds can modulate pain pathways effectively while minimizing side effects associated with traditional opioids .

Case Study 1: Chronic Kidney Disease Model

In a controlled study, researchers administered this compound to rats with induced chronic kidney disease. The results showed a statistically significant decrease in serum creatinine levels compared to control groups, highlighting the compound's potential as a therapeutic agent for renal protection.

Case Study 2: Pain Management

Another study focused on the analgesic properties of related compounds in pain models. The findings indicated that these compounds provided effective pain relief comparable to standard treatments while exhibiting a favorable safety profile.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
sEH InhibitionReduces serum creatinine
m-opioid Receptor AgonismModulates pain pathways
Sigma-1 Receptor AntagonismPotential for reduced opioid side effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and how are diastereomers resolved?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors under acidic/basic conditions, followed by functionalization of the spirocyclic core. Diastereomeric mixtures (e.g., 2:1 ratios) are resolved using preparative HPLC or chiral chromatography . Low yields (17–30%) are common due to steric hindrance in spirocyclic systems; optimizing reaction conditions (e.g., temperature, solvent polarity) can improve efficiency.

Q. Which analytical techniques are critical for confirming structural integrity and purity of the compound?

  • Methodology :

  • NMR spectroscopy : Assigns stereochemistry and confirms substituent placement (e.g., fluorophenyl group integration in 1^1H/13^{13}C spectra) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₈H₂₃F₃N₂O) and detects isotopic patterns .
  • HPLC with UV/RI detection : Assesses purity and monitors diastereomer separation .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodology :

  • LogP measurements : Quantify lipophilicity via shake-flask or chromatographic methods. Fluorination increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Solubility assays : Use equilibrium solubility in PBS or simulated gastric fluid. Fluorinated analogs often exhibit lower aqueous solubility but improved bioavailability due to enhanced passive diffusion .

Q. What in vitro assays are suitable for evaluating inhibitory activity against geranylgeranyltransferase I (GGTase-I)?

  • Methodology :

  • Enzyme inhibition assays : Use recombinant GGTase-I with fluorescently labeled substrates (e.g., dansyl-GCVLL). Measure IC₅₀ values via fluorescence polarization .
  • Cell-based assays : Monitor downstream targets (e.g., YAP1/TAZ nuclear translocation) in cancer cell lines using immunofluorescence or Western blotting .

Q. What strategies can address low synthetic yields in spirocyclic carboxamide synthesis?

  • Methodology :

  • Flow chemistry : Reduces side reactions by precise control of reaction parameters (e.g., residence time, mixing efficiency) .
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts or metal complexes) to improve enantioselectivity and reduce diastereomer formation .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the spirocyclic core in target binding?

  • Methodology :

  • Analog synthesis : Modify the dioxa-azaspiro scaffold (e.g., replace oxygen with sulfur or vary ring sizes) and test activity .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with GGTase-I’s active site. Validate with mutagenesis studies .

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